![molecular formula C22H23N5O B11037525 2-[(4-isopropylphenyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11037525.png)
2-[(4-isopropylphenyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
2-(4-ISOPROPYLANILINO)-8-METHYL-4-PHENYL-1,4-DIHYDRO-6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE is a heterocyclic compound belonging to the pyrimido[1,2-a][1,3,5]triazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimido[1,2-a][1,3,5]triazine core with various substituents that contribute to its unique properties.
Preparation Methods
The synthesis of 2-(4-ISOPROPYLANILINO)-8-METHYL-4-PHENYL-1,4-DIHYDRO-6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE involves several steps. One common method includes the preparation of pyrimidinylguanidines as key intermediates. These intermediates are then subjected to regioselective introduction of substituents via triazine ring closure with corresponding aldehydes . The reaction conditions typically involve heating under reflux in ethanol with piperidine as a catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions 2 and 7 of the pyrimido[1,2-a][1,3,5]triazine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-ISOPROPYLANILINO)-8-METHYL-4-PHENYL-1,4-DIHYDRO-6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of other heterocyclic compounds.
Medicine: It is being investigated for its potential use in developing new therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-ISOPROPYLANILINO)-8-METHYL-4-PHENYL-1,4-DIHYDRO-6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit enzymes involved in DNA replication, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar compounds include other pyrimido[1,2-a][1,3,5]triazines and their derivatives. These compounds share a common core structure but differ in their substituents, which can significantly affect their biological activities and applications. For instance:
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-s-triazine: Used clinically to treat lung, breast, and ovarian cancer.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity
Properties
Molecular Formula |
C22H23N5O |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
8-methyl-4-phenyl-2-(4-propan-2-ylanilino)-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C22H23N5O/c1-14(2)16-9-11-18(12-10-16)24-21-25-20(17-7-5-4-6-8-17)27-19(28)13-15(3)23-22(27)26-21/h4-14,20H,1-3H3,(H2,23,24,25,26) |
InChI Key |
MRXXDKIGFZIWBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(N=C(NC2=N1)NC3=CC=C(C=C3)C(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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